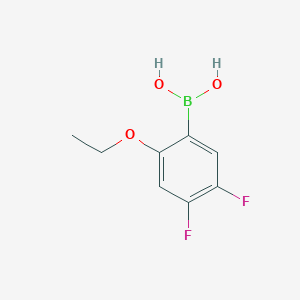

(2-Ethoxy-4,5-difluorophenyl)boronic acid

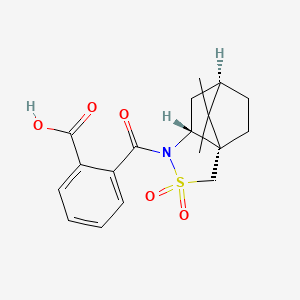

Übersicht

Beschreibung

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BF2O3 . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a variety of boron reagents, with properties tailored for specific coupling conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of boronic acids .Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4,5-difluorophenyl)boronic acid” is represented by the formula C8H9BF2O3 . Its average mass is 201.963 Da and its monoisotopic mass is 202.061279 Da .Chemical Reactions Analysis

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is a solid at room temperature . Its molecular weight is 201.96 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(2-Ethoxy-4,5-difluorophenyl)boronic acid, also known as 4,5-Difluoro-2-ethoxyphenylboronic acid, is a boronic acid derivative that plays a crucial role in the synthesis of various pharmaceutical compounds. Its ability to form covalent bonds with glycoproteins on cell surfaces makes it valuable for targeted therapy applications . Boronic acids are known for their use as reagents and catalysts in organic synthesis, which includes their role in the preparation of therapeutic drugs .

Organic Synthesis

In organic chemistry, this compound is utilized for its reactivity in Suzuki-Miyaura cross-coupling reactions, a widely applied carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules .

Chemical Biology

Boronic acids serve as probes and sensors due to their unique properties. They can be used to detect various biological substances and have applications in chemical biology research .

Bioconjugation

The compound’s boronic acid group allows it to be used in the construction of bioconjugates for therapeutic purposes. It can act as a bioconjugation warhead, a central piece of linker structures, or as a functional payload in drug delivery systems .

Biomedical Applications

Boronic acids have chemistries that are particularly useful at physiological pH, which opens up multidisciplinary applications in biomedical science. They are considered for use in pharmaceuticals and chemical biology due to their unique interactions with biological systems .

Medicinal Chemistry

Introduction of boronic acids into drug molecules can improve various properties, including pharmacokinetic characteristics such as bioavailability and toxicity. These improvements are attributed to the physicochemical characteristics of boronic acids .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .

Mode of Action

(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (2-Ethoxy-4,5-difluorophenyl)boronic acid participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .

Result of Action

The primary result of the action of (2-Ethoxy-4,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store (2-Ethoxy-4,5-difluorophenyl)boronic acid in a dry environment at room temperature .

Safety and Hazards

“(2-Ethoxy-4,5-difluorophenyl)boronic acid” is classified under hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Boronic acids like “(2-Ethoxy-4,5-difluorophenyl)boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . Future research may focus on developing new synthetic methods and exploring novel applications of boronic acids.

Eigenschaften

IUPAC Name |

(2-ethoxy-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDGIGNOIJJEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584628 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-4,5-difluorophenyl)boronic acid | |

CAS RN |

870778-87-3 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)